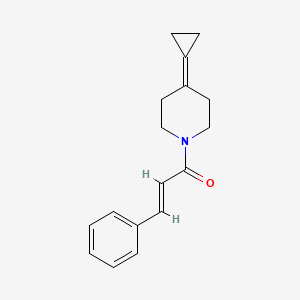

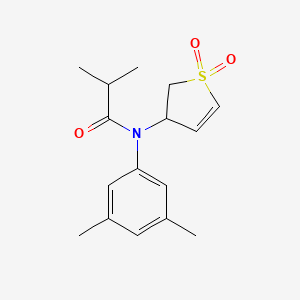

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescence Sensing and Imaging

Naphthalene-based sulfonamides have been explored for their potential in fluorescence sensing and intracellular imaging. A study demonstrated that a naphthalene-based sulfonamide Schiff base could act as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This probe exhibited a significant fluorescence enhancement in the presence of Al3+, making it suitable for intracellular detection of these ions. The sensor's bio-compatibility and non-mutagenicity due to the sulfonamide derivative make it unique among its predecessors, offering potential applications in bio-imaging and diagnostics (Mondal et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Research into sulfonamide derivatives has identified them as potent inhibitors of specific enzymes, suggesting their potential in developing anti-inflammatory and anti-diabetic drugs. A study on various sulfonamides derived from dagenan chloride found that some molecules exhibited good lipoxygenase inhibition activity and moderate α-glucosidase inhibition. These findings indicate the compounds' potential as therapeutic agents, warranting further in vivo studies to explore their effectiveness against inflammatory and diabetic conditions (Abbasi et al., 2015).

Antimicrobial and Antihyperglycemic Activity

The antimicrobial and antihyperglycemic properties of naphthalene sulfonamide derivatives have also been investigated. For instance, 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones have shown significant antihyperglycemic activity in diabetic mouse models, suggesting their utility in managing non-insulin-dependent diabetes mellitus (NIDDM). The study underscores the potential of naphthalene sulfonamide derivatives in developing new treatments for diabetes, highlighting the importance of further pharmacological and toxicological evaluations (Zask et al., 1990).

Environmental Applications

In environmental science, the adsorption properties of sulfonamide compounds, including naphthalene derivatives, have been assessed for the removal of contaminants from aquatic environments. A study examining the adsorption of sulfonamide antibiotics to multiwalled carbon nanotubes (MWNT) found strong adsorption attributed to π-π electron coupling, suggesting the potential of such materials in water purification technologies to remove antibiotic residues efficiently (Ji et al., 2009).

Mecanismo De Acción

While the specific mechanism of action for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide was not found, sulfonamides, a related class of compounds, are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c18-14-10-22-15(19)17(14)9-8-16-23(20,21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJQEBCWSYSNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2680238.png)

![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680241.png)

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2680243.png)

![5-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)